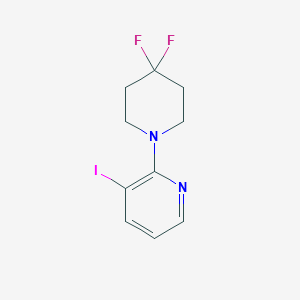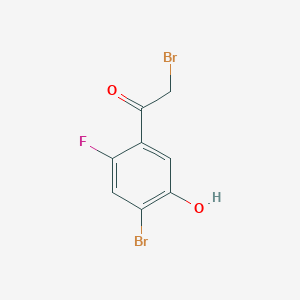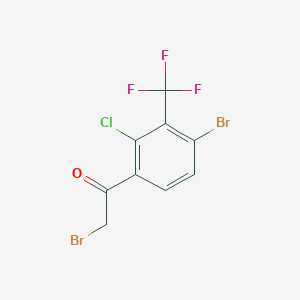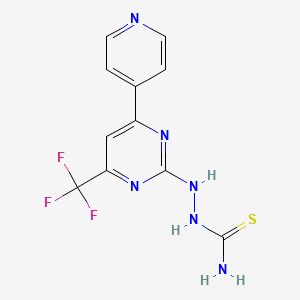
6-Ethyl-2-propyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2-propyl-4-quinolinol is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
準備方法
The synthesis of 6-Ethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods are designed to be more environmentally friendly and sustainable.
化学反応の分析
6-Ethyl-2-propyl-4-quinolinol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce various hydroquinoline derivatives .
科学的研究の応用
6-Ethyl-2-propyl-4-quinolinol has a broad range of applications in scientific research:
作用機序
The mechanism of action of 6-Ethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to form covalent adducts with protein thiols, leading to the modulation of various cellular processes . This interaction can induce the expression of stress-related genes, contributing to its cytotoxic and cytostatic effects against certain cancer cells .
類似化合物との比較
6-Ethyl-2-propyl-4-quinolinol can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its substantial biological activities and different synthesis techniques.
4-Hydroxy-2-quinolones: These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development.
The uniqueness of this compound lies in its specific substituents (ethyl and propyl groups) at the 6 and 2 positions, respectively, which confer distinct chemical properties and biological activities compared to other quinoline derivatives .
特性
CAS番号 |
1070879-88-7 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
6-ethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-5-11-9-14(16)12-8-10(4-2)6-7-13(12)15-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChIキー |
SKKXVGBBZMLZIS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



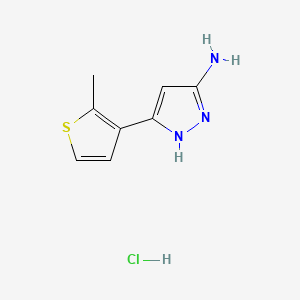
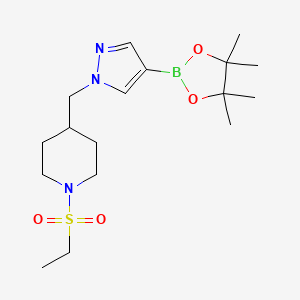
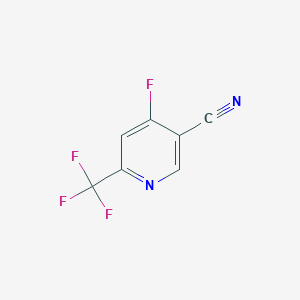
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
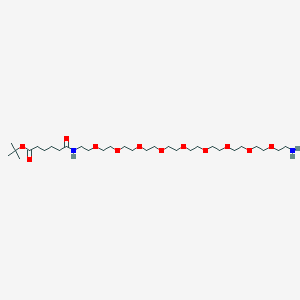



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)
